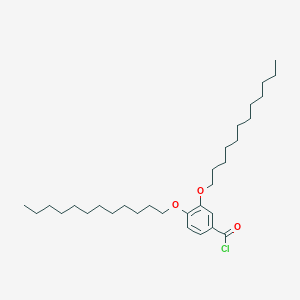

3,4-Bis(dodecyloxy)benzoyl chloride

Beschreibung

Eigenschaften

CAS-Nummer |

154714-72-4 |

|---|---|

Molekularformel |

C31H53ClO3 |

Molekulargewicht |

509.2 g/mol |

IUPAC-Name |

3,4-didodecoxybenzoyl chloride |

InChI |

InChI=1S/C31H53ClO3/c1-3-5-7-9-11-13-15-17-19-21-25-34-29-24-23-28(31(32)33)27-30(29)35-26-22-20-18-16-14-12-10-8-6-4-2/h23-24,27H,3-22,25-26H2,1-2H3 |

InChI-Schlüssel |

JJAOIRUDIDRRLB-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCCCCCCCOC1=C(C=C(C=C1)C(=O)Cl)OCCCCCCCCCCCC |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Benzoyl Chloride Derivatives

Structural and Functional Differences

The reactivity and applications of benzoyl chlorides are heavily influenced by substituents. Below is a comparative analysis of key analogs:

Table 1: Comparative Properties of Benzoyl Chloride Derivatives

Reactivity Trends

- Electron-Withdrawing Groups (EWGs): Nitro-substituted derivatives (e.g., 3-nitrobenzoyl chloride) exhibit enhanced reactivity in nucleophilic acyl substitution due to increased electrophilicity of the carbonyl carbon .

- Electron-Donating Groups (EDGs): Methoxy and dodecyloxy substituents reduce reactivity compared to EWGs. However, the long alkyl chains in 3,4-bis(dodecyloxy)benzoyl chloride improve solubility in non-polar media, enabling applications in micelle formation or lipid-based drug delivery .

- Steric Effects: Bulky substituents (e.g., azidomethyl or dodecyloxy groups) may hinder reaction kinetics but enable regioselective modifications, as seen in click chemistry applications .

Vorbereitungsmethoden

Reagents and Reaction Conditions

The most widely documented method involves reacting 3,4-bis(dodecyloxy)benzoic acid with thionyl chloride (SOCl₂) in anhydrous dichloromethane (DCM) or toluene. A typical procedure includes:

- Molar ratio : 1.05–1.2 equivalents of SOCl₂ per equivalent of benzoic acid.

- Temperature : Initial cooling to 0°C during reagent addition, followed by stirring at room temperature (20–25°C) for 3–4 hours.

- Solvent : Dry DCM ensures solubility and minimizes side reactions.

The reaction proceeds via nucleophilic acyl substitution, where the hydroxyl group of the carboxylic acid is replaced by chlorine, releasing SO₂ and HCl as byproducts.

Purification and Yield

Post-reaction, the mixture is quenched with saturated sodium bicarbonate (NaHCO₃) to neutralize excess SOCl₂. The organic layer is washed with brine, dried over magnesium sulfate (MgSO₄), and concentrated via rotary evaporation. Recrystallization from ethanol or hexane yields the pure product as a white solid. While exact yields are seldom reported, the method is described as high-yielding (>80%) in optimized conditions.

Synthesis via Oxalyl Chloride

Reagents and Reaction Conditions

An alternative approach employs oxalyl chloride ((COCl)₂) in dimethylformamide (DMF) as a catalyst. Key parameters include:

- Molar ratio : 1.1 equivalents of (COCl)₂ per equivalent of benzoic acid.

- Temperature : Reflux conditions (40–50°C) for 4–6 hours under nitrogen or argon.

- Solvent : Anhydrous DMF enhances reaction efficiency by activating the carboxylic acid.

This method avoids gaseous byproducts, making it preferable for large-scale synthesis.

Purification and Yield

Excess (COCl)₂ is removed under reduced pressure, and the residue is dissolved in DCM. The solution is washed with ice-cold water to remove DMF, dried over MgSO₄, and concentrated. Distillation under high vacuum (0.1–1 mmHg) at 120–140°C isolates the pure acyl chloride. Yields are comparable to the SOCl₂ method but require careful temperature control to prevent decomposition.

Comparative Analysis of Methods

| Parameter | Thionyl Chloride | Oxalyl Chloride |

|---|---|---|

| Reactivity | High | Moderate |

| Byproducts | SO₂, HCl | CO, CO₂ |

| Solvent | DCM, toluene | DMF |

| Temperature | 0°C → RT | Reflux (40–50°C) |

| Purification | Recrystallization | Distillation |

| Scalability | Suitable for small scale | Preferred for large scale |

| Reported Yield | >80% | >75% |

Thionyl chloride offers faster reaction times, while oxalyl chloride provides better control over exothermic reactions. The choice depends on laboratory infrastructure and desired scale.

Mechanistic Insights

The chlorination mechanism involves two stages:

- Activation : The carboxylic acid reacts with SOCl₂ or (COCl)₂ to form a mixed anhydride intermediate.

- Substitution : Nucleophilic attack by chloride displaces the leaving group (HSO₃⁻ or Cl⁻), yielding the acyl chloride.

Side reactions, such as esterification or over-chlorination, are mitigated by maintaining stoichiometric precision and anhydrous conditions.

Q & A

(Basic) What are the standard synthetic routes for preparing 3,4-Bis(dodecyloxy)benzoyl chloride, and what key reaction conditions influence yield and purity?

Methodological Answer:

The synthesis typically involves two steps: (1) alkylation of 3,4-dihydroxybenzoic acid with dodecanol to introduce the dodecyloxy groups, followed by (2) conversion of the carboxylic acid to the acyl chloride.

- Step 1 (Alkylation): Use dodecanol in a nucleophilic substitution reaction with 3,4-dihydroxybenzoic acid. A base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., DMF) are required to deprotonate the hydroxyl groups and facilitate alkylation. Heating under reflux (110–130°C) for 12–24 hours ensures complete substitution .

- Step 2 (Chlorination): Treat the intermediate with thionyl chloride (SOCl₂) or oxalyl chloride (ClCO)₂O. Catalytic DMF may accelerate the reaction. Excess reagents are removed under vacuum, and the product is purified via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the acyl chloride .

Critical Factors: - Purity of dodecanol (avoid traces of water to prevent hydrolysis).

- Reaction time and temperature during alkylation (under-reaction leaves unsubstituted hydroxyls; over-reaction risks decomposition).

(Basic) Which spectroscopic techniques are most effective for characterizing the structural integrity of 3,4-Bis(dodecyloxy)benzoyl chloride, particularly in confirming the presence of dodecyloxy groups?

Methodological Answer:

- FTIR Spectroscopy: Confirm the acyl chloride group (C=O stretch at ~1770–1810 cm⁻¹) and ether linkages (C-O-C stretch at ~1250 cm⁻¹). The long alkyl chains show symmetric/asymmetric C-H stretches (2850–2950 cm⁻¹) .

- ¹H NMR: The aromatic protons (6.8–7.5 ppm) and dodecyloxy chain protons (0.8–1.7 ppm for CH₃ and CH₂ groups) should integrate in a 1:44 ratio. Splitting patterns distinguish 3,4-substitution on the benzene ring .

- Mass Spectrometry (HRMS): A molecular ion peak at m/z 677.5 (C₄₃H₇₇ClO₃) confirms the molecular formula. Fragmentation patterns may reveal loss of Cl⁻ or dodecyloxy groups .

(Advanced) How do steric effects from the dodecyloxy substituents influence the reactivity of the benzoyl chloride group in nucleophilic acyl substitution reactions compared to less substituted analogs?

Methodological Answer:

The bulky dodecyloxy groups create steric hindrance around the benzoyl chloride moiety, reducing reactivity in nucleophilic substitutions (e.g., with amines or alcohols).

- Experimental Validation: Compare reaction rates with unsubstituted benzoyl chloride. For example, monitor the reaction with aniline via ¹H NMR: delayed disappearance of the acyl chloride peak (δ ~8 ppm) indicates slower kinetics .

- Mitigation Strategies:

- Use polar aprotic solvents (e.g., THF) to enhance nucleophilicity.

- Increase reaction temperature (80–100°C) to overcome steric barriers.

- Employ catalysts like DMAP to stabilize transition states .

(Advanced) What strategies can be employed to resolve discrepancies in reported reaction yields for derivatization reactions involving 3,4-Bis(dodecyloxy)benzoyl chloride under varying catalytic conditions?

Methodological Answer:

Discrepancies often arise from differences in solvent polarity, catalyst loading, or moisture control.

- Design of Experiments (DoE): Systematically vary parameters (e.g., catalyst concentration: 0.1–5 mol%; solvent: DCM vs. THF) and analyze outcomes via ANOVA to identify statistically significant factors .

- Moisture Control: Use molecular sieves or inert atmospheres (N₂/Ar) to minimize hydrolysis. Monitor water content via Karl Fischer titration .

- Case Study: If yields drop above 2 mol% catalyst, investigate catalyst aggregation via dynamic light scattering (DLS) .

(Advanced) What computational methods are suitable for predicting the solubility and aggregation behavior of 3,4-Bis(dodecyloxy)benzoyl chloride in non-polar solvents, and how do these predictions align with experimental observations?

Methodological Answer:

- Molecular Dynamics (MD) Simulations: Use force fields (e.g., OPLS-AA) to model interactions between dodecyloxy chains and solvents (e.g., hexane). Predict aggregation via radial distribution functions (RDFs) .

- COSMO-RS: Calculate solubility parameters (δ) to rank solvent compatibility. Experimental validation via turbidity measurements at varying concentrations confirms aggregation thresholds .

- Case Study: MD simulations may predict micelle formation in hexane at >10 mM, which aligns with dynamic light scattering (DLS) data showing increased hydrodynamic radius above this concentration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.